molecular formula C23H31N5O2 B6041601 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine

1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine

Cat. No. B6041601
M. Wt: 409.5 g/mol
InChI Key: CSYXYJPUDQPNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine, also known as BPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research studies.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine is not fully understood, but it is believed to involve the binding of the compound to the sigma-1 receptor. This binding results in the modulation of various signaling pathways, leading to the observed biochemical and physiological effects of the compound.
Biochemical and Physiological Effects:
1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine has been shown to have a variety of biochemical and physiological effects. These include anti-inflammatory and analgesic effects, as well as effects on neurotransmitter release and calcium signaling. 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine in laboratory experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine has been extensively studied, and its effects on various biological processes are well-documented.
However, there are also limitations to the use of 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine in laboratory experiments. One limitation is the potential for off-target effects, as 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine binds to multiple receptors in addition to the sigma-1 receptor. In addition, the effects of 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine may vary depending on the specific experimental conditions, making it important to carefully control for these variables in any studies involving the compound.

Future Directions

There are many potential future directions for research involving 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine. One area of interest is the development of 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine-based therapies for the treatment of various diseases and conditions, including neurodegenerative diseases and inflammatory conditions.
In addition, further studies are needed to better understand the mechanism of action of 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine and its effects on various biological processes. This could involve the use of advanced imaging techniques to visualize the interaction between 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine and the sigma-1 receptor, as well as the use of genetic and pharmacological approaches to study the downstream effects of 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine binding.
Overall, 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine is a promising compound with a wide range of potential applications in scientific research. By continuing to study its effects and potential therapeutic uses, researchers may be able to unlock new insights into the workings of the human body and develop new treatments for a variety of diseases and conditions.

Synthesis Methods

The synthesis of 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine involves several steps, beginning with the reaction of piperazine with 1-benzyl-3-chloropropanone to form 1-benzyl-4-chloropiperazine. This intermediate is then reacted with 1-(1H-imidazol-4-ylcarbonyl)-3-piperidinylpropanone to yield the final product, 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine. The synthesis of 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine has been well-established and can be carried out using standard laboratory techniques.

Scientific Research Applications

1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as a therapeutic agent for the treatment of various diseases and conditions. 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory conditions such as arthritis and neuropathic pain.
In addition to its potential therapeutic applications, 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine has also been studied for its use as a research tool. 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine has been shown to bind to a specific receptor in the brain, known as the sigma-1 receptor, which is involved in a variety of physiological processes. By studying the interaction between 1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine and the sigma-1 receptor, researchers can gain a better understanding of the role of this receptor in various biological processes.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c29-22(27-13-11-26(12-14-27)16-19-5-2-1-3-6-19)9-8-20-7-4-10-28(17-20)23(30)21-15-24-18-25-21/h1-3,5-6,15,18,20H,4,7-14,16-17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYXYJPUDQPNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=CN2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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